1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide is a compound that features a cyano group, a thiophene ring, and a formamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide typically involves the reaction of thiophene-2-carbaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction can be carried out in solvents such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The formamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the formamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted formamides or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and thiophene ring can participate in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A non-toxic electrophilic cyanating agent used in organic synthesis.
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Another cyanoacetamide derivative with applications in heterocyclic synthesis.
Uniqueness
1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide is unique due to its combination of a cyano group, thiophene ring, and formamide moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H5N3OS |
---|---|
Molekulargewicht |
179.20 g/mol |
IUPAC-Name |
1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide |
InChI |
InChI=1S/C7H5N3OS/c8-4-7(11)10-9-5-6-2-1-3-12-6/h1-3,5H,(H,10,11)/b9-5+ |
InChI-Schlüssel |
LAPZKFYEIDXOMN-WEVVVXLNSA-N |
Isomerische SMILES |
C1=CSC(=C1)/C=N/NC(=O)C#N |
Kanonische SMILES |
C1=CSC(=C1)C=NNC(=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.